molecular formula C15H13N3O2 B11853824 5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one CAS No. 39974-80-6

5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one

Cat. No.: B11853824
CAS No.: 39974-80-6
M. Wt: 267.28 g/mol
InChI Key: HEQMXXONWGAXJA-UHFFFAOYSA-N
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Description

5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles under Friedel–Crafts-type alkylation/cyclization conditions . This reaction is catalyzed by chiral-at-metal Rh(III) complexes, providing high yields and enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable synthesis often involves optimizing the reaction conditions to achieve high yields and purity. The use of efficient catalysts and reaction conditions that can be easily scaled up is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one involves its interaction with specific molecular targets. For instance, it strongly inhibits the kinase activity of ZAK with an IC50 of 3.3 nM . This inhibition suppresses the activation of downstream signals in vitro and in vivo, making it a potent kinase inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one is unique due to its specific benzoyl and ethyl substituents, which confer distinct chemical and biological properties. Its high potency as a kinase inhibitor and the ability to undergo various chemical transformations make it a valuable compound in research and potential therapeutic applications.

Properties

CAS No.

39974-80-6

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

5-benzoyl-1-ethyl-7H-pyrazolo[3,4-b]pyridin-4-one

InChI

InChI=1S/C15H13N3O2/c1-2-18-15-12(9-17-18)14(20)11(8-16-15)13(19)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,20)

InChI Key

HEQMXXONWGAXJA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=O)C(=CN2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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